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In the rapidly evolving landscape of cancer immunotherapy, T-cell immunoglobulin and mucin

domain-containing protein 3 (TIM-3) has emerged as a critical immune checkpoint receptor

implicated in tumor-mediated immune suppression. Its expression on various immune cells,

including exhausted T cells, is associated with a poor prognosis in several malignancies.

Consequently, targeting TIM-3 has become a promising therapeutic strategy, with several

monoclonal antibodies undergoing clinical investigation. This guide provides a meta-analysis of

key clinical trials involving three prominent anti-TIM-3 agents: sabatolimab (MBG453),

cobolimab (TSR-022), and LY3321367, offering a comparative overview of their efficacy and

safety profiles.

Efficacy of TIM-3 Targeting Therapies
The clinical development of TIM-3 inhibitors has explored both monotherapy and combination

approaches, primarily with anti-PD-1/PD-L1 agents, across a spectrum of solid and

hematological malignancies. The data summarized below is collated from early-phase clinical

trials and is intended to provide a comparative snapshot of the current landscape.

Solid Tumors
In patients with advanced solid tumors, TIM-3 inhibitors as monotherapy have demonstrated

modest clinical activity. However, when combined with PD-1/PD-L1 blockade, there is evidence

of enhanced anti-tumor responses, particularly in patients who have previously progressed on

anti-PD-1/PD-L1 therapy.
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ORR: Overall Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival;

OS: Overall Survival; NSCLC: Non-Small Cell Lung Cancer; PR: Partial Response. Doses for

Cobolimab + Dostarlimab in the NSCLC cohort were 100 mg, 300 mg, and 900 mg.

Hematological Malignancies
In hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic

syndromes (MDS), TIM-3 inhibitors in combination with hypomethylating agents (HMAs) have

shown promising results.
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Safety and Tolerability
A crucial aspect of novel immunotherapies is their safety profile. The following table

summarizes key treatment-related adverse events (TRAEs) observed in clinical trials of TIM-3

inhibitors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Therapy Trial (NCT)
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Citation

Sabatolimab
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NCT02608268 Fatigue (9%) - [1]
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Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in these trials is essential for a critical

appraisal of the results.

Sabatolimab ± Spartalizumab in Advanced Solid Tumors
(NCT02608268)
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Study Design: A Phase I/II, multicenter, open-label study with dose-escalation and expansion

cohorts.[7]

Patient Population: Adults with advanced, unresectable solid tumors who have progressed

on standard therapy. Patients with melanoma and NSCLC were excluded from the dose-

ranging part.[7]

Inclusion Criteria: ECOG performance status of 0 or 1, measurable disease as per RECIST

v1.1, and willingness to undergo tumor biopsies.

Exclusion Criteria: Symptomatic CNS metastases, history of severe hypersensitivity to

monoclonal antibodies, and active HIV, HBV, or HCV infection.

Treatment Regimens:

Monotherapy: Sabatolimab administered intravenously at doses ranging from 20 to 1200

mg every 2 or 4 weeks.[7]

Combination Therapy: Sabatolimab (20-1200 mg Q2W or Q4W) administered with

spartalizumab (80-400 mg Q2W or Q4W).[7] The recommended Phase 2 dose (RP2D) for

the combination was sabatolimab 800 mg Q4W with spartalizumab 400 mg Q4W.[8]

Endpoints: The primary objectives were to assess safety and tolerability and to determine the

MTD and/or RP2D. Secondary objectives included preliminary anti-tumor activity (ORR,

DCR), pharmacokinetics, and pharmacodynamics.[7]

Cobolimab ± Dostarlimab in Advanced Solid Tumors
(AMBER Trial - NCT02817633)

Study Design: A Phase 1, multi-center, open-label study with dose-escalation and cohort-

expansion parts.[3]

Patient Population: Patients with advanced solid tumors. The part 2B expansion cohort

focused on patients with advanced/metastatic NSCLC previously treated with an anti-PD-

(L)1 therapy.[9]
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Inclusion Criteria: Adults with adequate organ function. For the NSCLC cohort, patients must

have received prior anti-PD-(L)1 therapy.[9]

Exclusion Criteria: Prior treatment with an anti-LAG-3 or anti-TIM-3 agent, and for the

NSCLC cohort, known EGFR mutation, ALK translocation, or ROS1 mutation.

Treatment Regimens:

Monotherapy: Cobolimab administered intravenously at various doses.[3]

Combination Therapy: Cobolimab (100, 300, or 900 mg IV) plus dostarlimab (500 mg IV)

every 3 weeks.[9]

Endpoints: Primary endpoints were safety, tolerability, and RP2D. Secondary endpoints

included ORR, DCR, and overall survival.[3][9]

LY3321367 ± LY3300054 in Advanced Solid Tumors
(NCT03099109)

Study Design: A Phase 1a/1b, open-label, dose-escalation and expansion study.[4]

Patient Population: Patients with histologically confirmed advanced, relapsed/refractory solid

tumors.[4]

Inclusion Criteria: For Phase 1a, prior PD-1/PD-L1 therapy was allowed if toxicities were

resolved.[1]

Exclusion Criteria: Active or chronic infections (HIV, HBV, HCV), active autoimmune

disorders, and use of chronic supraphysiologic doses of corticosteroids.[1]

Treatment Regimens:

Monotherapy (Arm A): LY3321367 administered intravenously at doses from 3 mg to 1200

mg every 2 weeks.[4]

Combination Therapy (Arm B): LY3321367 (70 mg - 1200 mg) in combination with

LY3300054 (200 mg - 700 mg) every 2 weeks. The RP2D for the combination was
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LY3321367 1200 mg IV Q2W for cycles 1-2, followed by 600 mg Q2W.[4]

Endpoints: Primary objectives were to assess safety and tolerability and determine the

RP2D. Secondary endpoints included pharmacokinetics, immunogenicity, and clinical

efficacy (ORR).[4]

Visualizing the Mechanisms
To better understand the rationale behind TIM-3 targeting and the methodology of this meta-

analysis, the following diagrams illustrate the TIM-3 signaling pathway and the workflow for

conducting a systematic review of clinical trials.
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Figure 1: Simplified TIM-3 Signaling Pathway.
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Figure 2: Meta-Analysis Workflow based on PRISMA Guidelines.
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Conclusion
The landscape of TIM-3 targeting in oncology is dynamic, with ongoing research continuing to

delineate the optimal therapeutic strategies. The current body of evidence suggests that while

TIM-3 inhibitors have limited efficacy as monotherapy in advanced solid tumors, their

combination with PD-1/PD-L1 blockade holds promise for overcoming resistance to

immunotherapy. In hematological malignancies, the combination with hypomethylating agents

has demonstrated encouraging response rates. As more data from later-phase trials become

available, a clearer picture of the role of TIM-3 inhibitors in the armamentarium of cancer

therapeutics will emerge. This guide serves as a foundational resource for researchers and

clinicians to navigate the current clinical trial data and understand the scientific rationale

underpinning this therapeutic approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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